molecular formula C21H16N2O4S B2642011 N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 690640-63-2

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B2642011
CAS No.: 690640-63-2
M. Wt: 392.43
InChI Key: PELYZJGAJKTFPM-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiophene ring, and a furan ring

Preparation Methods

The synthesis of N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Coupling Reactions: The pyrrole and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired intermediate.

    Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with a furan-2-carboxamide derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated synthesis techniques.

Chemical Reactions Analysis

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form new ring structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2,5-dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12-13(2)28-20(22-19(25)16-9-6-10-27-16)18(12)15-11-17(24)23(21(15)26)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYZJGAJKTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC(=O)N(C2=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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